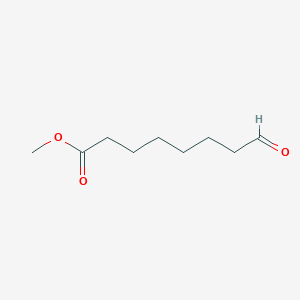

Methyl 8-oxooctanoate

概要

説明

Methyl 8-oxooctanoate is a chemical compound with the molecular formula C9H16O3 . Its molecular weight is 172.2215 . The IUPAC name for this compound is this compound . It is also known as Octanoic acid, 8-oxo-, methyl ester .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves a reaction with BH3*THF in tetrahydrofuran at ambient temperature for 12 hours. The second step involves a reaction with oxalyl chloride and DMSO, followed by Et3N. This reaction takes place in CH2Cl2 at -78 degrees Celsius for 2 hours, then the temperature is raised to room temperature .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H16O3/c1-12-9(11)7-5-3-2-4-6-8-10/h8H,2-7H2,1H3 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .科学的研究の応用

1. Evaluation of Medium Chain Fatty Acid Metabolism in the Liver

Methyl 8-oxooctanoate has been utilized in the synthesis of a novel radiotracer, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, for evaluating medium-chain fatty acid metabolism in the liver. This tracer is prepared with high radiochemical yield and demonstrates stability when incubated with human serum. It's mainly metabolized via beta-oxidation in the liver and is useful for planar imaging of the liver in rats, providing valuable insights into fatty acid metabolism (Lee et al., 2004).

2. Study of Lipid Oxidation and Degradation

Research involving this compound has contributed to the understanding of lipid oxidation and degradation processes. For instance, it has been quantitated in model systems of FAME and monoacid TAG, heated at high temperatures, to assess the level of degradation and oxidation of the samples. This has broadened understanding of the oxidative stability and degradation mechanisms of lipids (Berdeaux et al., 2002).

3. Insights into DNA Methylation and Oxidative Stress

This compound plays a role in understanding DNA methylation and oxidative stress. Studies have used this compound to investigate the impact of oxidative DNA lesions on methylation patterns, which is crucial in understanding carcinogenesis and other genetic mutations (Maltseva et al., 2009).

4. Analysis of Lipid Oxidation Products in Food Chemistry

This compound has been involved in studies analyzing lipid oxidation products in food, such as the degradation of phenylalanine initiated by various lipid hydroperoxides and their oxidation products. This research is significant for understanding the chemical changes in foods during processing and storage, impacting food quality and safety (Zamora et al., 2008).

5. Synthesis of Pharmaceutical Compounds

It has been used in the practical synthesis of key intermediates for pharmaceutical compounds, such as misoprostol. This demonstrates its utility in organic synthesis and drug development (Xin-peng et al., 2017).

6. Research in Electroluminescence and Material Science

This compound is involved in studies examining the relationship between chemical structures of methyl-substituted compounds and their properties in electroluminescence, providing insights into the development of new materials for electronic devices (Sapochak et al., 2001).

特性

IUPAC Name |

methyl 8-oxooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)7-5-3-2-4-6-8-10/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAXGLYKECRETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336626 | |

| Record name | Methyl 8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3884-92-2 | |

| Record name | Methyl 8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Methyl 8-oxooctanoate in the study on Juniperus phoenicea and its anticancer properties?

A1: In a study investigating the anticancer potential of Juniperus phoenicea, Gas Chromatography-Mass Spectrometry (GC-MS) analysis identified this compound as a major constituent (15.61%) in the chloroform fraction of the plant extract. This fraction exhibited significant anti-proliferative activity against several cancer cell lines, particularly the MCF-7 cell line. [] While the study highlights the presence of this compound, further research is needed to elucidate its specific role in the observed anticancer activity.

Q2: How is this compound used in the synthesis of labeled fatty acids?

A2: this compound serves as a valuable intermediate in the synthesis of deuterium-labeled fatty acid methyl esters. [] Specifically, this compound-4,5-d2 can be synthesized and utilized as a precursor for incorporating deuterium labels into specific positions within fatty acid chains. This approach allows researchers to track and study the metabolism and distribution of fatty acids using techniques like mass spectrometry.

Q3: Can you describe the synthesis of this compound from a cyclic precursor?

A3: this compound can be efficiently synthesized starting from 1,4-cyclooctadiene. [] The process involves a series of reactions, including monoozonization, sodium acetate cleavage, acetal ester formation, deuteration using Wilkinson's catalyst, and hydrolysis. This synthetic route provides a convenient method for obtaining this compound with high yield and isotopic purity.

Q4: Does the presence of this compound in thermoxidized fatty acid methyl esters (FAME) have implications for biofuel quality?

A4: While not directly addressed in the provided abstracts, the presence of this compound in thermoxidized FAMEs [] could be relevant to biofuel quality. Oxidation products, in general, can negatively impact fuel properties like stability and storage life. Further research would be needed to determine the specific effects of this compound on biofuel characteristics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]benzene](/img/structure/B3052080.png)

![3-Methylbicyclo[3.3.1]non-2-en-7-one](/img/structure/B3052084.png)